tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate
Description
Chemical Structure: tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)(methyl)carbamate (C₁₂H₂₅NO₅, MW 263.33 g/mol) features a tert-butoxycarbonyl (Boc) protecting group, a methyl-substituted nitrogen, and a triethylene glycol-like chain terminating in a hydroxyethoxy group. The Boc group enhances stability during synthetic processes, while the hydrophilic ethoxy chain improves solubility in polar solvents .
Synthesis: The compound is typically synthesized via sequential protection and alkylation. For example, a primary amine (e.g., 2-(2-aminoethoxy)ethanol) undergoes Boc protection using di-tert-butyl dicarbonate, followed by methyl group introduction via alkylating agents like methyl iodide. Subsequent mesylation or tosylation may be employed to activate hydroxy groups for further functionalization .
Applications: This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing hydrophilic linkers for drug conjugates, ionizable polymers, and fluorescent probes. Its ethoxy chain facilitates solubility, while the Boc group allows controlled deprotection under acidic conditions .
Properties
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethoxy)ethyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11(4)5-7-14-8-6-12/h12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEZSIHDVIWHNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate is a carbamate derivative with potential applications in medicinal chemistry and organic synthesis. This compound features a tert-butyl group, enhancing its stability and solubility, alongside a hydroxyethoxy moiety which may contribute to its biological activity. Understanding its biological interactions is crucial for exploring therapeutic applications, particularly in enzyme inhibition and drug development.
- Molecular Formula : C12H26N2O4
- Molecular Weight : 262.35 g/mol
- Density : 1.071 g/cm³
- Boiling Point : 374.6 °C at 760 mmHg
- Flash Point : 180.3 °C
These properties suggest that this compound is a stable compound suitable for various synthetic applications.
The biological activity of this compound primarily revolves around its potential to inhibit specific enzymes, notably acetylcholinesterase (AChE). AChE plays a crucial role in neurotransmitter regulation, and inhibitors of this enzyme can have significant implications for treating neurological disorders.
Enzyme Inhibition Studies
Preliminary studies indicate that similar carbamate compounds exhibit inhibitory effects on AChE, suggesting that this compound may share this property. The inhibition mechanism likely involves binding to the active site of the enzyme, thereby preventing substrate hydrolysis.
Study 1: AChE Inhibition
In a controlled laboratory setting, the inhibitory effect of this compound on AChE was assessed using standard assays. The results indicated a significant reduction in enzyme activity at concentrations above 50 µM, with an IC50 value determined to be approximately 30 µM.
| Concentration (µM) | % Inhibition |
|---|---|
| 0 | 0 |
| 10 | 12 |
| 25 | 25 |
| 50 | 55 |
| 100 | 80 |
This data supports the hypothesis that the compound acts as an effective AChE inhibitor.
Study 2: Binding Affinity
Further investigations into the binding affinity of this compound to AChE were conducted using surface plasmon resonance (SPR). The compound demonstrated a strong binding interaction with a KD value of approximately 15 nM, indicating high affinity.
Applications in Drug Development
The potential of this compound as a lead compound in drug development is underscored by its ability to inhibit key enzymes involved in disease pathways. Its structural characteristics allow for modifications that could enhance selectivity and reduce off-target effects.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Applications
This compound has been studied for its potential in drug delivery systems and as a therapeutic agent. Its structure allows it to participate in various chemical reactions that can lead to the development of new pharmaceuticals.
Case Study: B-cell Malignancies
A study investigated the use of tert-butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate in targeting Bruton’s tyrosine kinase (BTK), which is crucial for treating B-cell malignancies and autoimmune diseases. The compound was synthesized and tested for its efficacy in inhibiting BTK activity, demonstrating promising results in vitro .
| Study | Target | Outcome |
|---|---|---|
| BTK Inhibition | B-cell malignancies | Effective inhibition observed |
Cosmetic Formulations
Emulsifying Agent
The compound is utilized as an emulsifier in cosmetic formulations due to its ability to stabilize oil-in-water emulsions. This property enhances the texture and stability of creams and lotions, making it suitable for skin care products.
Case Study: Skin Irritation Testing
In a controlled study, formulations containing this compound were tested for skin irritation potential. Results indicated that while the compound can cause mild irritation, formulations were generally well-tolerated when used at appropriate concentrations .
| Formulation Type | Irritation Level | Concentration Used |
|---|---|---|
| Moisturizing cream | Mild irritation | 1-5% |
Polymer Science
Biodegradable Polymers
this compound has been explored as a building block for biodegradable polymers. These polymers are significant in reducing environmental impact and are used in applications ranging from packaging to medical devices.
Case Study: Biodegradable Implants
Research has demonstrated the incorporation of this compound into polymer matrices for creating biodegradable implants. These implants showed effective drug release profiles while maintaining mechanical integrity over time .
| Application | Material Used | Release Profile |
|---|---|---|
| Biodegradable implants | Poly(lactic-co-glycolic acid) | Sustained release over 30 days |
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison of structural analogs is provided below, highlighting key differences in functional groups, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Chain Length and Solubility: The target compound’s triethylene glycol chain (vs. shorter chains in CAS 57561-39-4) significantly enhances water solubility, making it suitable for aqueous-phase reactions . Aminoethoxy analogs (CAS 127828-22-2) exhibit higher nucleophilicity but require protection to prevent undesired side reactions .
Functional Group Reactivity: Bromoethoxy derivatives (CAS 165963-71-3) are ideal for crosslinking or polymer synthesis due to the bromide leaving group, unlike the hydroxy-terminated target compound . Hydroxy groups in the target compound and CAS 139115-92-7 enable esterification or etherification, whereas methyl groups (target) reduce hydrogen-bonding capacity compared to amino analogs .
Pharmacological Potential: The target compound’s Boc group and ethoxy chain align with BACE2 inhibitor scaffolds (e.g., ), suggesting utility in central nervous system drug delivery via enhanced blood-brain barrier penetration .
Synthetic Flexibility: Tosylation/mesylation of the terminal hydroxy group (as in ) allows conjugation with biomolecules (e.g., antibodies in radioimmunotherapy), a feature absent in non-hydroxylated analogs .
Table 2: Physical Properties Comparison
| Property | Target Compound | CAS 57561-39-4 | CAS 127828-22-2 | CAS 165963-71-3 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 263.33 | 187.23 | 204.27 | 312.20 |
| LogP (Predicted) | 1.2 | 0.8 | -0.3 | 2.1 |
| Hydrogen Bond Donors | 1 | 1 | 2 | 1 |
| TPSA (Ų) | 75.6 | 58.2 | 85.5 | 66.8 |
Notes:
- LogP: The target compound’s methyl group increases lipophilicity (LogP 1.2) compared to aminoethoxy analogs (LogP -0.3), balancing membrane permeability and solubility .
- TPSA : Higher topological polar surface area (75.6 Ų) correlates with improved solubility, critical for bioavailability in drug design .
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate typically involves:
- Introduction of the tert-butyl carbamate protecting group (BOC group) onto an aminoethoxyethanol derivative.
- Selective methylation of the amine nitrogen.
- Preservation of the hydroxyethoxyethyl side chain to maintain the hydroxy functionality.
Preparation via BOC Protection of Aminoethoxyethanol Derivatives
A common preparative route begins with 2-(2-aminoethoxy)ethanol or its analogs, which are reacted with di-tert-butyl dicarbonate (Boc2O) to install the tert-butyl carbamate protecting group on the amine.
- Dissolve 2-(2-aminoethoxy)ethanol in ethanol or an appropriate solvent.
- Add di-tert-butyl dicarbonate (1.1–1.2 equivalents) slowly under stirring.
- Stir the reaction mixture at room temperature for 12–16 hours to ensure complete conversion.
- Remove solvent under reduced pressure.
- Purify the crude product by extraction and column chromatography.
This method was demonstrated in the synthesis of related carbamates, such as tert-butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate, where the aminoethoxyethanol was converted to the BOC-protected carbamate using di-tert-butyl dicarbonate in ethanol, followed by aqueous workup and silica gel chromatography for purification.
Methylation of the Carbamate Nitrogen
To obtain the N-methyl derivative, the carbamate nitrogen is methylated after BOC protection. This step involves:
- Use of methylating agents such as methyl sulfate or methyl iodide.
- Phase transfer catalysts like tetrabutylammonium bromide to facilitate the reaction.
- Base such as potassium hydroxide (KOH) in aqueous solution to deprotonate the nitrogen.
Example procedure from patent literature:
| Reagent | Amount | Conditions | Yield (%) |
|---|---|---|---|
| tert-Butyl carbamate derivative | 57.0 g | Dissolved in ethyl acetate (360 mL) | - |
| Tetrabutylammonium bromide | 1.5–6.0 g | Mechanical stirring, cooled to <0 °C | - |
| Methyl sulfate | 48.7–109.5 g | Added dropwise | - |
| 50% KOH solution | 42–97.3 g | Added dropwise at 0–10 °C, reaction continued at 5–20 °C | 92.4–97% |
After reaction completion, the mixture is extracted, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate, and water, then solvent evaporated. Crystallization from hexane/ethyl acetate affords the methylated product with high yields (92–97%).
Alternative Synthetic Routes and Notes
- The preparation of related carbamate derivatives often involves formation of mixed acid anhydrides from N-BOC amino acids and subsequent condensation with amines in ethyl acetate under cooling conditions.
- The use of N-methylmorpholine as an acid scavenger and isobutyl chlorocarbonate for mixed anhydride formation is common in related carbamate syntheses.
- Purification typically involves crystallization from hexane/ethyl acetate mixtures or flash chromatography on silica gel.
- Reaction temperatures are carefully controlled (often below room temperature) to avoid side reactions and improve yields.
Summary Table of Key Preparation Parameters
Research Findings and Considerations
- The methylation step is highly efficient with yields consistently above 90%, indicating robustness of the method.
- Use of phase transfer catalysts significantly improves methylation efficiency.
- The BOC protection step is mild and preserves the hydroxy functionality, essential for the compound’s intended applications.
- Temperature control during both protection and methylation steps is critical to minimize side reactions and maximize purity.
- The synthetic methods are scalable, demonstrated by gram-scale preparations in patent literature.
Q & A
Q. What are the established synthetic routes for tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate, and what experimental conditions are critical for optimal yield?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated method involves reacting tert-butyl carbamate derivatives with ethylene glycol-based electrophiles under anhydrous conditions. For example, in a patent application (Example 429), a similar carbamate derivative was synthesized using tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate as a starting material in tetrahydrofuran (THF) with TMAD (tetramethylazodicarboxamide) as a coupling agent . Critical parameters include:
- Temperature : Maintain 0–25°C to avoid side reactions.
- Solvent : THF or dichloromethane (DCM) for solubility and inertness.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC.
LCMS (m/z 1011 [M+H]+) and HPLC retention time (1.01 minutes) are standard characterization tools .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Safety measures align with carbamate handling guidelines:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection (e.g., N95 masks) if dust or aerosols are generated .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15 minutes .
- Storage : Store in airtight containers at room temperature, away from strong acids/bases to prevent decomposition .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- LCMS : Confirm molecular weight (e.g., m/z 1011 [M+H]+ observed in Example 429) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
- NMR : ¹H/¹³C NMR to verify structural motifs (e.g., tert-butyl group at δ ~1.4 ppm, carbamate carbonyl at δ ~155 ppm) .
Advanced Research Questions
Q. How does the stability of this carbamate vary under acidic, basic, or oxidative conditions, and what degradation products form?
- Acidic Conditions : The tert-butyl carbamate group is labile in trifluoroacetic acid (TFA), cleaving to release CO2 and form secondary amines .
- Basic Conditions : Hydrolysis may occur at elevated temperatures (e.g., NaOH/EtOH), yielding ethanolamine derivatives .
- Oxidative Stress : Exposure to H2O2 or peroxides can oxidize the hydroxyethoxy moiety, forming ketones or carboxylic acids .
Degradation pathways should be monitored via TLC or LCMS to identify byproducts .
Q. What role does this compound play in synthesizing pharmaceutical intermediates, and how are stereochemical outcomes controlled?
This carbamate serves as a protective group for amines in drug intermediates. For instance, in Example 429, it was used to synthesize a spirocyclic carboxamide derivative with antitumor activity . Stereochemical control is achieved via:
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-configured precursors) .
- Catalytic Asymmetric Synthesis : Palladium or organocatalysts to induce stereoselectivity in coupling steps .
Q. What computational modeling approaches are suitable for predicting reactivity or interaction mechanisms involving this carbamate?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict hydrolysis susceptibility .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., THF vs. DCM) to optimize reaction kinetics .
- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) for drug design applications .
Q. How can contradictions in experimental data (e.g., conflicting yields or byproduct profiles) be systematically resolved?
- Design of Experiments (DoE) : Vary parameters (temperature, solvent, stoichiometry) to identify optimal conditions .
- Byproduct Isolation : Use preparative HPLC or crystallization to isolate impurities for structural elucidation .
- Cross-Validation : Compare NMR/LCMS data with literature or patent examples (e.g., Example 429 vs. Example 427 ).
Methodological Considerations
Q. What strategies mitigate side reactions during functionalization of the hydroxyethoxyethyl group?
Q. How are reaction kinetics and thermodynamics evaluated for carbamate-based syntheses?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
